molecular formula C18H22N2O5S2 B305130 2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide

2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide

カタログ番号 B305130
分子量: 410.5 g/mol
InChIキー: UYZYBKGEDXTSGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the activation of B cells, a type of white blood cell that is involved in the immune response.

作用機序

2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide is a selective inhibitor of BTK, which is a key component of the B cell receptor signaling pathway. BTK is involved in the activation of B cells, which play a crucial role in the immune response. Inhibition of BTK by 2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide leads to the suppression of B cell activation and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of B cell activation and proliferation, and the induction of apoptosis in cancer cells. Furthermore, 2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide has been shown to enhance the activity of other cancer drugs, such as lenalidomide and dexamethasone.

実験室実験の利点と制限

One of the main advantages of 2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. Furthermore, 2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide has shown promising results in preclinical studies, indicating its potential use in the treatment of various types of cancer. However, one of the limitations of 2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide is its relatively short half-life, which may limit its efficacy in clinical settings.

将来の方向性

There are several future directions for the development of 2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to BTK inhibitors, which may improve patient selection and treatment outcomes. Another area of research is the development of combination therapies that can enhance the activity of BTK inhibitors and overcome resistance mechanisms. Additionally, further studies are needed to evaluate the safety and efficacy of BTK inhibitors in clinical settings, particularly in combination with other cancer drugs.

合成法

The synthesis of 2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzene with chlorosulfonic acid to form the corresponding sulfonic acid. This sulfonic acid is then reacted with methylamine to form the corresponding sulfonamide. The resulting sulfonamide is then reacted with 2-(methylthio)aniline and acetic anhydride to form 2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide.

科学的研究の応用

2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, 2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. Furthermore, 2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide has been shown to enhance the activity of other cancer drugs, such as lenalidomide and dexamethasone.

特性

製品名

2-[[(2,5-dimethoxyphenyl)sulfonyl](methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide

分子式

C18H22N2O5S2

分子量

410.5 g/mol

IUPAC名

2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C18H22N2O5S2/c1-20(12-18(21)19-14-7-5-6-8-16(14)26-4)27(22,23)17-11-13(24-2)9-10-15(17)25-3/h5-11H,12H2,1-4H3,(H,19,21)

InChIキー

UYZYBKGEDXTSGG-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=CC=C1SC)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

正規SMILES

CN(CC(=O)NC1=CC=CC=C1SC)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。